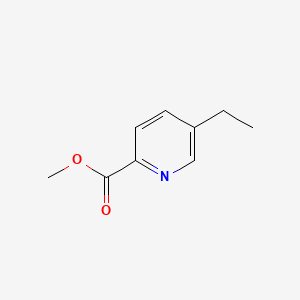

Methyl 5-ethyl-2-pyridine-carboxylate

Description

Synonyms:

- 5-Ethyl-pyridine-2-carboxylic acid methyl ester

- Methyl 5-ethylpicolinate

- 2-Pyridinecarboxylic acid, 5-ethyl-, methyl ester

- 5-Ethylpicolinic acid methyl ester

These synonyms are derived from historical naming conventions, functional group prioritization, and industrial registrations. The term "picolinate" refers to the ester derivative of picolinic acid (pyridine-2-carboxylic acid), emphasizing the structural relationship to this parent compound.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₁NO₂ , with a molecular weight of 165.19 g/mol .

Elemental Composition:

| Element | Quantity | Contribution (%) |

|---|---|---|

| Carbon | 9 atoms | 65.44 |

| Hydrogen | 11 atoms | 6.71 |

| Nitrogen | 1 atom | 8.48 |

| Oxygen | 2 atoms | 19.37 |

The methoxycarbonyl group (-COOCH₃) and ethyl substituent (-C₂H₅) contribute to its hydrophobic character, as evidenced by the high carbon content. The molecular weight aligns with analogous pyridine carboxylates, such as methyl 5-methylpicolinate (C₈H₉NO₂, 151.16 g/mol) and ethyl 5-methylpicolinate (C₉H₁₁NO₂, 165.19 g/mol), highlighting the structural consistency within this chemical class.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not widely reported in public databases. However, insights can be inferred from related compounds:

- Pyridine ring geometry : The parent pyridine ring typically exhibits a planar hexagonal structure with bond angles of ~120° and C-C bond lengths of 1.39–1.40 Å.

- Substituent orientation : The ethyl group at position 5 and methoxycarbonyl group at position 2 adopt equatorial positions to minimize steric hindrance. Computational models suggest a dihedral angle of ~15° between the carboxylate group and the pyridine plane.

Predicted 3D Conformation:

- Pyridine ring : Planar, with delocalized π-electrons.

- Ethyl group : Extended conformation away from the ring.

- Methoxycarbonyl group : Coplanar with the ring due to resonance stabilization between the carbonyl oxygen and the aromatic system.

Experimental validation via X-ray diffraction or neutron scattering is needed to confirm these predictions.

Isomerism and Stereochemical Considerations

This compound exhibits positional isomerism but lacks stereoisomerism due to the absence of chiral centers.

Isomeric Forms:

- Positional isomers : Variants include methyl 3-ethyl-2-pyridine-carboxylate and methyl 4-ethyl-2-pyridine-carboxylate, differing in ethyl group placement.

- Tautomerism : The compound does not exhibit prototropic tautomerism, as the pyridine nitrogen’s lone pair is delocalized, preventing keto-enol equilibria.

Stereoelectronic Effects:

- Resonance stabilization : The methoxycarbonyl group participates in conjugation with the pyridine ring, enhancing stability.

- Steric effects : The ethyl group’s bulk influences reactivity at adjacent positions, moderating electrophilic substitution patterns.

The absence of stereocenters simplifies its stereochemical profile, distinguishing it from chiral analogs like methyl 5-(chloromethyl)picolinate.

Properties

IUPAC Name |

methyl 5-ethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIMSFIKIBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652646 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-14-3 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process involves the insertion of carbon monoxide into the carbon-halogen bond at the 2-position of the pyridine ring, followed by nucleophilic attack by methanol to form the ester. The general reaction proceeds as follows:

Key steps include:

Optimization of Reaction Conditions

The patent specifies critical parameters for maximizing yield and selectivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–195°C | Higher temperatures accelerate CO insertion but risk decomposition. |

| CO Pressure | 5–50 bar | Elevated pressure ensures sufficient CO solubility. |

| Catalyst System | Pd(OAc)₂/PPh₃ | Palladium acetate with triphenylphosphine enhances catalytic activity. |

| Reaction Time | 1–6 hours | Prolonged durations reduce byproduct formation. |

Example Synthesis (Adapted from EP0820986A1):

-

Substrate : 2,3-Dichloro-5-ethylpyridine (1.0 mol)

-

Catalyst : Pd(OAc)₂ (0.05 mol%), PPh₃ (0.15 mol%)

-

Conditions : 160°C, 30 bar CO, methanol solvent

Alternative Pathways: Alkylation and Sequential Functionalization

While less common, this compound can also be synthesized via multi-step routes starting from 2-methyl-5-ethylpyridine, a compound produced through the ammonium salt-catalyzed condensation of acetaldehyde and ammonia (US3846435A).

Synthesis of 2-Methyl-5-Ethylpyridine

The precursor 2-methyl-5-ethylpyridine is synthesized via:

-

Reaction : Acetaldehyde and aqueous ammonium phosphate dibasic at 215–225°C under 335–450 psig pressure.

-

Isolation : Extraction with benzene followed by fractional distillation yields 80.8% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Carbonylation | 82–85 | >99 | High | Moderate |

| Alkylation Pathway | 50–60 | 95–98 | Moderate | Low |

Key Findings :

-

The carbonylation method outperforms multi-step routes in yield and scalability.

-

Palladium catalysts, though costly, are recyclable, improving long-term cost efficiency.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-2-pyridine-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: 5-ethylpyridine-2-carboxylic acid.

Reduction: 5-ethylpyridine-2-methanol.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Methyl 5-ethyl-2-pyridine-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of anti-inflammatory agents, anti-cancer drugs, and other therapeutic compounds.

- Biological Activity : Research has indicated that derivatives of this compound exhibit biological activities such as antimicrobial and anti-tumor properties. For instance, studies have shown that certain derivatives can inhibit specific cancer cell lines, making them potential candidates for drug development.

Agrochemical Applications

This compound is also explored for its potential use as an agrochemical:

- Pesticides : The compound has been investigated for its efficacy as a pesticide or herbicide, contributing to sustainable agricultural practices by providing alternatives to conventional chemicals.

Case Studies

- Synthesis and Efficacy : A study published in Chemical & Pharmaceutical Bulletin demonstrated the successful synthesis of this compound derivatives and their subsequent evaluation for biological activity against various pathogens. The results indicated significant antimicrobial effects, suggesting potential applications in pharmaceutical formulations aimed at infectious diseases .

- Clinical Research : Another research project focused on the use of this compound derivatives in clinical trials for cancer treatment. The findings highlighted their role as effective PRMT5 inhibitors, with preliminary results showing a reduction in tumor burden across several malignancies .

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-pyridine-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Pyridine Carboxylates

The following table summarizes key structural analogs of methyl 5-ethyl-2-pyridine-carboxylate, highlighting substituent positions, functional groups, and inferred properties based on available evidence:

Key Differences in Reactivity and Properties

Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate exhibits heightened electrophilicity due to the combined effects of -Cl and -CF₃ groups, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions compared to this compound, where the ethyl group donates electrons .

- Pyridine vs. Benzene Core : Methyl 4-ethyl-iodobenzoate lacks the inherent electron deficiency of pyridine, reducing its suitability for reactions requiring electron-poor aromatic systems .

Steric and Conformational Effects

- Ester Group Flexibility : Ethyl esters (e.g., Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate) exhibit greater lipophilicity than methyl esters, impacting solubility and bioavailability. Crystallographic data show that ethyl groups in such compounds adopt near-coplanar conformations with the pyridine ring, optimizing π-π stacking interactions .

Functional Group Interactions

- Hydrogen Bonding : The hydroxymethyl group in Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate enables hydrogen bonding with biological targets or solvents, a feature absent in this compound .

- Halogen Effects : The iodine substituent in methyl 4-ethyl-iodobenzoate allows for halogen bonding, which can direct molecular packing in crystals or enhance binding affinity in drug design .

Biological Activity

Methyl 5-ethyl-2-pyridine-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl pyridine-2-carboxylate with methylating agents. Various methods have been reported, including:

- Alkylation : Direct alkylation of the carboxylic acid using methyl iodide.

- Condensation Reactions : Utilizing condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds with a pyridine nucleus often demonstrate significant antibacterial and antifungal properties due to their ability to interact with microbial enzymes and cell membranes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Studies suggest that the presence of functional groups in the pyridine structure enhances its biological activity, making it a candidate for further drug development .

Antichlamydial Activity

Recent studies have explored the antichlamydial properties of related compounds. While specific data on this compound is limited, derivatives have shown selective activity against Chlamydia species, indicating potential for therapeutic applications in treating infections caused by this pathogen .

Toxicological Profile

The toxicity profile of this compound has been evaluated in various studies. It is crucial to assess both acute and chronic exposure effects to understand its safety for potential therapeutic use.

Table 2: Toxicity Assessment

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rat Model) | No significant adverse effects at low doses . |

| Chronic Exposure | Potential neurotoxic effects observed at high levels . |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : Research has demonstrated that derivatives of pyridine exhibit varying degrees of antimicrobial activity, which may extend to this compound.

- Mechanism of Action : Investigations into the mechanism suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, though specific mechanisms for this compound remain to be fully elucidated .

- Pharmacological Applications : The compound's potential as a lead in drug development for antimicrobial therapies is being explored, particularly in the context of rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-ethyl-2-pyridine-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via diastereoselective methods involving cyclization of substituted pyridine precursors. For example, analogous protocols for pyrrolidine carboxylates (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) involve refluxing intermediates in polar aprotic solvents (e.g., DMF) with catalytic acids. Yield optimization requires monitoring reaction time, temperature (typically 80–100°C), and stoichiometry of substituents like ethyl groups . Safety protocols (e.g., handling flammable reagents under inert atmospheres) should align with SDS guidelines .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR for characteristic pyridine ring protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- X-ray crystallography : Refine single-crystal structures using programs like SHELXL to validate bond lengths and angles (e.g., pyridine ring planarity and ester group orientation) .

- HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation exposure; ensure air displacement rates meet OSHA standards .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?

- Methodological Answer :

- Crystallographic Refinement : Use SHELX programs to iteratively adjust structural models against experimental diffraction data, prioritizing high-resolution (<1.0 Å) datasets .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray results to identify steric or electronic discrepancies .

- Statistical Validation : Apply R-factors and residual density maps to quantify model accuracy .

Q. What strategies improve low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Isolation : Purify precursors (e.g., pyridine intermediates) via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side reactions .

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for coupling steps, monitoring turnover frequency via GC-MS .

- Solvent Effects : Test solvent polarity (e.g., THF vs. toluene) to stabilize transition states in cyclization steps .

Q. How can researchers design experiments to probe the compound’s reactivity under varying pH or temperature conditions?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to track ester hydrolysis rates at pH 2–12, fitting data to pseudo-first-order models .

- Thermogravimetric Analysis (TGA) : Measure decomposition thresholds (>150°C) to define safe heating limits .

- Controlled Atmosphere Reactors : Perform reactions under N or O to assess oxidative stability .

Data Analysis and Reporting

Q. What statistical methods are recommended for validating spectroscopic or crystallographic data?

- Methodological Answer :

- Error Analysis : Calculate standard deviations for repeated NMR integrations or crystallographic R/wR values to quantify precision .

- Multivariate Regression : Correlate substituent electronic effects (Hammett σ values) with reaction yields .

- Principal Component Analysis (PCA) : Cluster spectral datasets (e.g., IR peaks) to identify outliers or contamination .

Q. How should researchers document methodological limitations in publications or theses?

- Methodological Answer :

- Error Budgets : Tabulate systematic errors (e.g., ±0.01 Å in X-ray bond lengths) and their impact on conclusions .

- Alternative Hypotheses : Discuss plausible competing reaction mechanisms if spectroscopic data lacks unequivocal signals .

- Reproducibility Notes : Specify batch-to-batch variability in starting materials (e.g., supplier purity grades) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.